

# Noroxymorphone: A Comprehensive Technical Guide to its Chemical Properties and Structure

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## Compound of Interest

Compound Name: Noroxymorphone

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## Introduction

**Noroxymorphone** is a semi-synthetic opioid that serves as a critical intermediate in the synthesis of important opioid antagonists, notably naloxone and naltrexone.[1][2] It is also an active metabolite of the widely used opioid analgesics oxycodone and oxymorphone.[3][4] As a potent agonist of the  $\mu$ -opioid receptor (MOR), its pharmacological profile is of significant interest.[2] However, its clinical utility as an analgesic is limited by its poor ability to cross the blood-brain barrier, resulting in minimal central nervous system activity.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols and signaling pathways of **noroxymorphone**.

## Chemical Properties and Structure

**Noroxymorphone**, with the IUPAC name (4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one, is a morphinan derivative characterized by a pentacyclic ring structure.[5]

## Chemical Structure

The chemical structure of **noroxymorphone** is presented below:

Chemical structure of **noroxymorphone**.

## Physicochemical Properties

A summary of the key physicochemical properties of **noroxymorphone** is provided in the table below.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>17</sub> NO <sub>4</sub>	[1][5]
Molecular Weight	287.31 g/mol	[5]
IUPAC Name	(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one	[5]
CAS Number	33522-95-1	[1]
Melting Point	Data for the specific compound is not readily available. A related compound, N-(S-tetrahydrofurfuryl)-noroxymorphone, has a melting point of 125°C.[6] The hydrochloride salt of a diastereomeric mixture of N-(tetrahydrofurfuryl)-noroxymorphone has a melting point of 306°C (with decomposition), which increases to 315°C after recrystallization.[6]	
Boiling Point	Not available	
pKa	Not available	
Computed XLogP3	0.4	[5]
Solubility	DMF: 20 mg/mlDMSO: 10 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/mlInsoluble in a water/ethanol mixture at weakly alkaline pH (8-10).	[1][7]
Appearance	Crystalline solid	[1][7]

## Experimental Protocols

### Sustainable Synthesis of Noroxymorphone via Electrochemical N-Demethylation

A green and efficient method for the synthesis of **noroxymorphone** from oxycodone involves an electrochemical N-demethylation step.[\[8\]](#)

Methodology:

- **Electrochemical N-demethylation:** The process is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan structure of oxycodone. This reaction is carried out in a scalable flow electrolysis cell.[\[8\]](#)
- **Hydrolysis:** The resulting oxazolidine intermediate is then subjected to hydrolysis with hydrobromic acid. This step cleaves the carbon from both the nitrogen and oxygen heteroatoms, yielding **noroxymorphone**.[\[8\]](#)

This sustainable approach avoids the use of hazardous reagents like alkyl chloroformates or boron tribromide, which are common in traditional demethylation processes.[\[8\]](#)

### Quantification of Noroxymorphone in Biological Matrices by LC-MS/MS

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of **noroxymorphone**, along with oxycodone and other metabolites, in human blood.

Methodology:

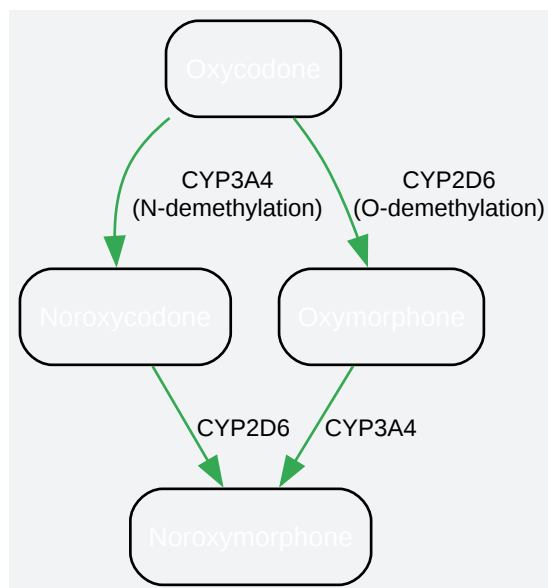
- **Sample Preparation:** Analytes are extracted from a 0.5 mL blood sample using Bond Elut Certify Solid Phase Extraction columns. The extracts are then evaporated to dryness and reconstituted in a suitable solvent.
- **Chromatographic Separation:** The reconstituted sample is analyzed using an Acquity UPLC® I-class system.

- Mass Spectrometric Detection: Detection and quantification are performed using a Waters Xevo TQD tandem mass spectrometer.
- Validation: The method is validated according to the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology. The limit of quantitation for **noroxymorphone** is established at 0.5 ng/mL, with a calibration range of 0.5-25 ng/mL.

## Signaling and Metabolic Pathways

### Metabolic Pathway of Oxycodone

**Noroxymorphone** is a key metabolite in the complex metabolism of oxycodone, which occurs primarily in the liver via the cytochrome P450 enzyme system.[3]

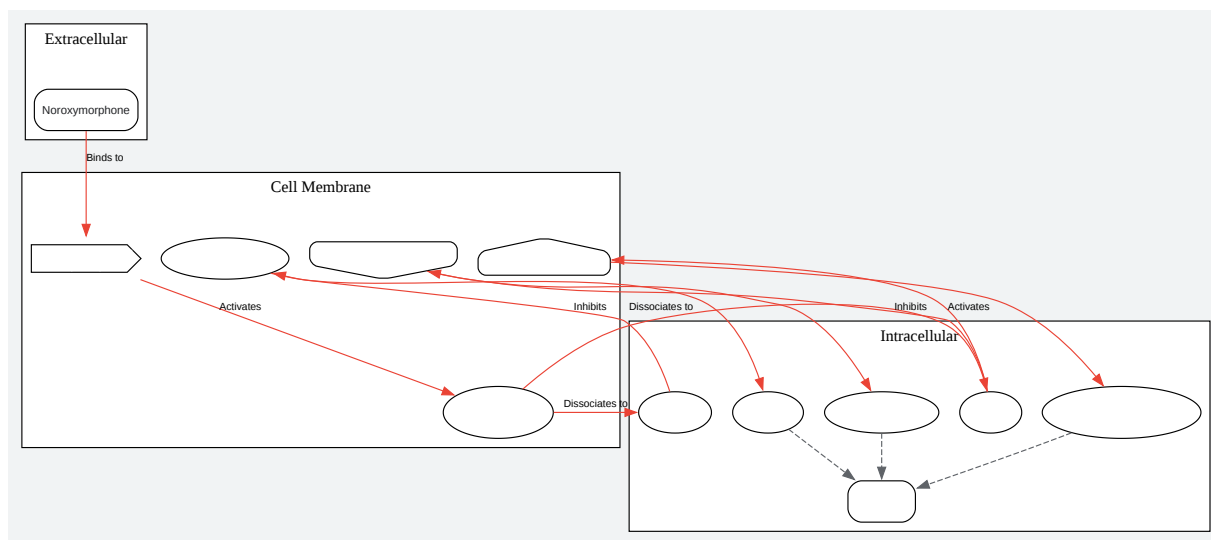


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Metabolic conversion of oxycodone to **noroxymorphone**.

### μ-Opioid Receptor Signaling Pathway

**Noroxymorphone** exerts its effects by acting as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] The activation of MOR initiates a cascade of intracellular signaling events.



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### Noroxymorphone-mediated $\mu$ -opioid receptor signaling.

Upon binding of **noroxymorphone** to the MOR, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the G $\alpha$  and G $\beta\gamma$  subunits. The G $\alpha$  subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$  subunit directly interacts with ion channels, leading to the inhibition of voltage-gated Ca<sup>2+</sup> channels and the activation of inwardly rectifying K<sup>+</sup> channels. The collective effect of these

signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioids.[9]

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- To cite this document: BenchChem. [Noroxymorphone: A Comprehensive Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159341#noroxymorphone-chemical-properties-and-structure]

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